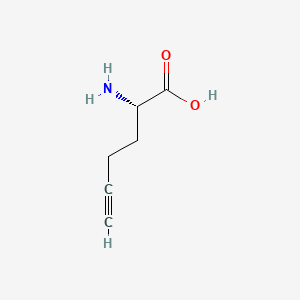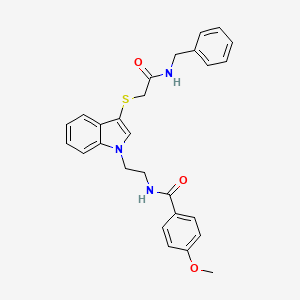![molecular formula C20H18N6O2 B2397121 3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396809-64-5](/img/structure/B2397121.png)
3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione class, which is known for its potential biological and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with appropriate benzyl and pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistency and quality. Industrial production would also involve stringent safety measures due to the potentially hazardous nature of the reagents and intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The pyrimido[4,5-d]pyrimidine core can be reduced to form simpler derivatives.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced pyrimido[4,5-d]pyrimidine derivatives.
Substitution: : Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used to study enzyme inhibition and receptor binding due to its potential biological activity.
Medicine
In the field of medicine, 3-Benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may have applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrimido[4,5-d]pyrimidine core can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: : These compounds share structural similarities with the pyrimido[4,5-d]pyrimidine core.
Pyridine derivatives: : Compounds containing pyridine rings are structurally related and may exhibit similar biological activities.
Uniqueness
3-Benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and reactivity set it apart from simpler pyrimidine and pyridine derivatives.
Propiedades
IUPAC Name |
6-benzyl-2-(1-pyridin-3-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13(15-8-5-9-21-10-15)23-19-22-11-16-17(24-19)25-20(28)26(18(16)27)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H2,22,23,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCVRCDQLTULX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)
![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)

![N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2397045.png)

![1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride](/img/structure/B2397049.png)
![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)




![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)
